Fenazinel Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenazinel Dihydrochloride, also known as SIPI-5052, is a N-methyl-D-aspartate (NMDA) receptor antagonist potentially for the treatment of ischemic stroke.
Scientific Research Applications
Synthesis and Production
- Fenazinel dihydrochloride has been developed as a new anti-stroke agent, undergoing phase 1 clinical trials. Its synthesis involves the reaction of 1-formylpiperazine with phenacyl chloride, followed by hydrolysis and condensation processes, yielding an overall yield of about 42% (L. Jian-qi, 2007).
Therapeutic Research
- This compound has shown protective effects against stroke in stroke-prone spontaneously hypertensive rats. It delayed the onset of stroke, prolonged survival, and improved neuronal deficit scores after stroke (Shen Fu-ming, 2011).
- In another study, it demonstrated protective effects on focal cerebral ischemic injury in rats. The compound decreased infarct area, increased super oxide dismutase activity, reduced malondialdehyde and lactic acid content, and protected against brain histological injury (L. Jian-qi, 2009).
Formulation and Stability
- The formulation of this compound injection was optimized considering appearance, pH, drug content, and related substances. The product remained stable for 18 months at room temperature and was compatible with 0.9% sodium chloride and 5% glucose injections for 24 hours (Xie Bao-yuan, 2007).
Quality Control and Analysis
- An HPLC method was developed for determining this compound and its related substances, proving to be quick, simple, and sensitive (L. Jian-qi, 2008).
- A gas chromatography method was established for determining residual organic solvents in this compound, highlighting its rapidity, sensitivity, and reliability (Huang Li-ying, 2008).
Neuroprotective Derivatives
- Research on novel Fenazinel derivatives designed and synthesized for neuroprotection showed that certain compounds with amide moiety exhibited good neuroprotective effects in vitro and in vivo (Qingwei Zhang, Jiang Ling, Guan Wang, Jian-qi Li, 2017).
Properties
CAS No. |
685138-02-7 |
---|---|
Molecular Formula |
C21H27Cl2N3O2 |
Molecular Weight |
424.366 |
IUPAC Name |
N-benzyl-2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)acetamide dihydrochloride |
InChI |
InChI=1S/C21H25N3O2.2ClH/c25-20(19-9-5-2-6-10-19)16-23-11-13-24(14-12-23)17-21(26)22-15-18-7-3-1-4-8-18;;/h1-10H,11-17H2,(H,22,26);2*1H |
InChI Key |
GPYZYULAYCHILN-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=CC=C1)CN2CCN(CC(C3=CC=CC=C3)=O)CC2.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fenazinel dihydrochloride; SIPI-5052; SIPI 5052; SIPI5052 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.